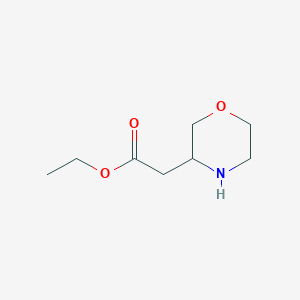

Ethyl 2-(morpholin-3-yl)acetate

Overview

Description

Ethyl 2-(morpholin-3-yl)acetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound includes a morpholine ring, which is a common feature in many biologically active compounds due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters, which share a similar morpholine structure, has been achieved through a series of chemical reactions that involve the alkylation of phenolic compounds with ethyl bromo-acetate and subsequent modifications to the ester moiety . Another related synthesis involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction to yield ethyl-2-(4-aminophenoxy)acetate . These methods demonstrate the feasibility of synthesizing morpholine-containing esters through relatively straightforward chemical pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(morpholin-3-yl)acetate has been characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Additionally, X-ray single crystal structure determination provided detailed insights into the molecular geometry and confirmed the triclinic crystal system of the synthesized compound .

Chemical Reactions Analysis

Compounds containing the morpholine moiety can participate in a variety of chemical reactions. The morpholine ring can act as a nucleophile in reactions with electrophiles, or it can be modified through various functional group transformations. The synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters involved reactions such as esterification and selective COX-2 inhibition properties, indicating the potential for these compounds to undergo biochemically relevant interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by the substituents attached to the morpholine ring. For instance, the crystal structure and non-covalent interactions of ethyl-2-(4-aminophenoxy)acetate were analyzed, revealing significant H…H, H…C, and O…H interactions that contribute to the molecular packing . Additionally, quantum chemical parameters and UV/Vis spectroscopy provide insights into the electronic properties of these compounds, which are important for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Ethyl 2-(morpholin-3-yl)acetate derivatives exhibit significant antioxidative and anti-inflammatory properties. A study on a new morpholine alkaloid isolated from red seaweed Gracilaria opuntia demonstrated notable antioxidative activity and inhibition of cyclooxygenase-2 (COX-2), surpassing the efficacy of common non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Antibacterial and Antifungal Properties

Morpholine derivatives, including Ethyl 2-(morpholin-3-yl)acetate, have been synthesized and shown to possess antibacterial and antifungal activities. One study synthesized a series of such compounds and found them effective against Candida and Aspergillus species, demonstrating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Memory Enhancement

A derivative of Ethyl 2-(morpholin-3-yl)acetate has been synthesized and tested for its effects on memory in mice. The study found that this compound improved the ability of memory in mice, indicating its potential application in cognitive enhancement (Li Ming-zhu, 2010).

Catalytic Applications

Ethyl 2-(morpholin-3-yl)acetate has been used in chemical synthesis and catalysis. For instance, morpholine catalyzed the Knoevenagel condensation for the synthesis of 3-acetyl coumarin, demonstrating the utility of morpholine derivatives in facilitating chemical reactions (Jiang Da-hon, 2015).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-morpholin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBOPXFYYFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472688 | |

| Record name | ethyl 2-(morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(morpholin-3-yl)acetate | |

CAS RN |

81684-84-6 | |

| Record name | ethyl 2-(morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)